molecular formula C21H17FN4O2S B2572872 (2E)-5-(4-fluorobenzyl)-3-(furan-2-ylmethyl)-2-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one CAS No. 637321-67-6

(2E)-5-(4-fluorobenzyl)-3-(furan-2-ylmethyl)-2-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one

Cat. No. B2572872
CAS RN: 637321-67-6
M. Wt: 408.45
InChI Key: QPXDLSDWPMVGJF-QWQJTBJWSA-N
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Description

(2E)-5-(4-fluorobenzyl)-3-(furan-2-ylmethyl)-2-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C21H17FN4O2S and its molecular weight is 408.45. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

This compound and its derivatives have been explored for their potential in cancer treatment. For instance, novel fluoro-substituted benzo[b]pyrans, related to the specified compound, have shown significant anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancers, compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). Similarly, synthesized benzylidene-thiazolidin-4-one derivatives have demonstrated antimicrobial and cytotoxic activities, indicating efficacy in inhibiting human erythromyeloblastoid leukemia and human lung carcinoma cell lines (Feitoza et al., 2012).

Anti-inflammatory and Analgesic Properties

Research into thiazolopyrimidine derivatives has uncovered their antinociceptive and anti-inflammatory properties. A study synthesized derivatives and evaluated them, finding significant antinociceptive and anti-inflammatory activities with minimal ulcerogenic effects (Selvam et al., 2012). Another study on pyridine derivatives of thiazolidin-4-ones reported compounds exhibiting good anti-inflammatory and analgesic activity, highlighting their potential as novel therapeutic agents (Ranga et al., 2013).

Antimicrobial and Antibacterial Efficacy

The compound's derivatives have been tested for antimicrobial and antibacterial activities. One study on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide showed promising antimicrobial activity against various pathogens (Bayrak et al., 2009). Another investigation into thiazole-aminopiperidine hybrid analogs designed as Mycobacterium tuberculosis GyrB inhibitors found significant activity against the bacteria, suggesting potential in treating tuberculosis (Jeankumar et al., 2013).

Antifungal Activity

Benzothiazole pyrimidine derivatives have been synthesized and evaluated for antifungal activity, demonstrating superior efficacy compared to standard drugs against various fungal strains. This suggests their potential in developing new antifungal therapies (Maddila et al., 2016).

properties

IUPAC Name

(2E)-5-[(4-fluorophenyl)methyl]-3-(furan-2-ylmethyl)-2-[(E)-pyridin-3-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S/c22-17-7-5-15(6-8-17)11-19-20(27)26(14-18-4-2-10-28-18)21(29-19)25-24-13-16-3-1-9-23-12-16/h1-10,12-13,19H,11,14H2/b24-13+,25-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXDLSDWPMVGJF-QWQJTBJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NN=C2N(C(=O)C(S2)CC3=CC=C(C=C3)F)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=N/N=C/2\N(C(=O)C(S2)CC3=CC=C(C=C3)F)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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